molecular formula C6H12N2 B12970046 2-(Propylamino)propanenitrile

2-(Propylamino)propanenitrile

Cat. No.: B12970046
M. Wt: 112.17 g/mol
InChI Key: YLKVFUGRWQHSBV-UHFFFAOYSA-N
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Description

2-(Propylamino)propanenitrile is a chemical compound with the CAS registry number 68482-79-1 . It has a molecular formula of C 6 H 12 N 2 and a molecular weight of 112.17 g/mol . The structure of this nitrile-functionalized compound can be represented by the SMILES notation CC(NCCC)C#N . As a building block featuring both a nitrile group and a secondary amine, this compound is of interest in organic synthesis and medicinal chemistry for the construction of more complex molecules. It is supplied exclusively for research and development purposes. Please note that the specific applications, mechanism of action, and detailed research value for this compound are not widely documented in the available public sources. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. References: • BLD Pharmacea, https://www.bldpharm.com/products/68482-79-1.html

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-(propylamino)propanenitrile

InChI

InChI=1S/C6H12N2/c1-3-4-8-6(2)5-7/h6,8H,3-4H2,1-2H3

InChI Key

YLKVFUGRWQHSBV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C#N

Origin of Product

United States

Contextualization Within the Broader Class of α Aminonitriles

α-Aminonitriles are organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. This unique structural feature makes them highly versatile building blocks in organic synthesis. uni-mainz.de Their discovery dates back to 1850 with the Strecker synthesis, a one-pot reaction that combines an aldehyde or ketone with ammonia (B1221849) and cyanide. mdpi.comwikipedia.orgresearchgate.net This reaction, still widely used today, provides a direct route to α-aminonitriles, which can then be hydrolyzed to produce α-amino acids. wikipedia.orgorganic-chemistry.org

The significance of α-aminonitriles extends beyond their role as precursors to amino acids. They are key intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as imidazoles, oxazoles, and isothiazoles. arkat-usa.org Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic cyano group, allows for a diverse range of chemical transformations. arkat-usa.org

Academic Significance in Organic Chemistry and Chemical Synthesis

The academic interest in α-aminonitriles, including 2-(propylamino)propanenitrile, stems from their utility as versatile synthetic intermediates. uni-mainz.deorganic-chemistry.org The Strecker reaction, the cornerstone of α-aminonitrile synthesis, has been continuously refined and adapted over the years. mdpi.comorganic-chemistry.org Modern variations include the use of various catalysts to improve yields and enantioselectivity, as well as the development of solvent-free and environmentally friendly procedures. mdpi.comresearchgate.net

Research has explored various synthetic routes to α-aminonitriles beyond the classic Strecker approach. These include the cyanation of imines and the three-component coupling of alkynes, amines, and trimethylsilyl (B98337) cyanide. organic-chemistry.orgacs.org These alternative methods offer access to a wider range of substituted α-aminonitriles, including those with quaternary carbon centers. acs.org

The reactivity of the α-aminonitrile moiety has also been a focal point of academic inquiry. The nitrile group can undergo hydrolysis to form amides and carboxylic acids, while the amino group can be further functionalized. This dual reactivity makes them valuable precursors for creating complex molecular architectures. sarchemlabs.com

Evolution of Research on Aminopropanenitrile Compounds

Adaptations of the Strecker Synthesis for α-Aminonitrilesorganic-chemistry.orgorganic-chemistry.org

The Strecker synthesis, first reported in 1850, remains one of the most fundamental and widely utilized methods for the preparation of α-aminonitriles. nih.govmdpi.comchemistnotes.com This one-pot, three-component reaction traditionally involves the condensation of an aldehyde or ketone, an amine, and a cyanide source. chemistnotes.comwikipedia.org The versatility of the Strecker reaction allows for the synthesis of a wide array of α-aminonitriles by varying these three components. nih.govwikipedia.org

Optimized Reaction Conditions and Catalytic Systems for Stereocontrolorganic-chemistry.org

Achieving stereocontrol in the Strecker synthesis is a significant area of research, as the chirality of the resulting α-aminonitrile determines the stereochemistry of the corresponding amino acid. mdpi.com The development of catalytic asymmetric Strecker reactions has been a major focus, employing chiral catalysts to induce enantioselectivity. researchgate.netmdpi.com

Various catalytic systems have been explored to optimize reaction conditions and achieve high enantioselectivity. These include:

Lewis Acid-Lewis Base Bifunctional Catalysts: These catalysts can activate both the imine and the cyanide source, facilitating the reaction with high enantioselectivity. nih.govjst.go.jp For instance, an aluminum-based bifunctional catalyst has demonstrated high yields and enantioselectivity for the addition of cyanide to imines. organic-chemistry.orgnih.gov

Chiral Zirconium Catalysts: These have been successfully used in catalytic enantioselective Strecker-type reactions with a broad range of substrates, including those derived from aliphatic aldehydes. acs.org

Organocatalysts: Chiral organocatalysts, such as those based on BINOL or hydroquinidine, have been employed to mediate the Strecker reaction with excellent yields and high enantioselectivities. mdpi.commdpi.com L-proline has also been reported as an effective organocatalyst for the one-pot, three-component Strecker synthesis at room temperature. mdpi.com

Titanium-based Catalysts: A partially hydrolyzed titanium alkoxide precatalyst, in conjunction with a specific ligand, has been shown to afford aminonitriles in quantitative yields and with up to 98% enantiomeric excess in very short reaction times. organic-chemistry.org

The choice of solvent and temperature can also significantly influence the stereoselectivity of the Strecker reaction. csic.es For example, using methanol (B129727) as a solvent under thermodynamic control conditions has been shown to favor the formation of one epimer. csic.es Microwave irradiation has also been utilized to accelerate the reaction, sometimes even in the absence of a solvent or catalyst, although this may not always result in stereoselectivity. csic.es

Table 1: Catalytic Systems for Asymmetric Strecker Synthesis

Catalyst TypeExample Catalyst/SystemKey Features
Lewis Acid-Lewis BaseAluminum complexHigh yields and enantioselectivity for aldimines and ketimines. organic-chemistry.org
Chiral Zirconium CatalystZirconium-based complexEffective for both aldimines and three-component reactions from aldehydes, amines, and HCN. acs.org
Organocatalyst3,3′-diiodine-substituted BINOLUtilizes KCN as the cyanide source. mdpi.com
OrganocatalystL-prolineGood to excellent yields at ambient temperature. mdpi.com
Titanium-based CatalystPartially hydrolyzed titanium alkoxide with N-salicyl-β-aminoalcohol ligandQuantitative yields and high enantiomeric excess at room temperature. organic-chemistry.org

Precursor Chemistry and Reactant Scope for Aminopropanenitrile Formation

The Strecker synthesis is highly versatile due to the wide range of aldehydes, ketones, amines, and cyanide sources that can be employed. nih.govwikipedia.org The initial step of the mechanism involves the formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine. wikipedia.orgmasterorganicchemistry.com This intermediate is then attacked by a cyanide nucleophile. wikipedia.orgmasterorganicchemistry.com

Aldehydes and Ketones: A broad spectrum of carbonyl compounds can be used, including aromatic, aliphatic, and heteroaromatic aldehydes, as well as cyclic ketones. organic-chemistry.orgnih.gov

Amines: Both primary and secondary amines, including aliphatic and aromatic amines, can participate in the reaction, leading to the formation of N-substituted α-aminonitriles. wikipedia.org The use of chiral amines can serve as a chiral auxiliary to induce diastereoselectivity in the reaction. mdpi.com

Cyanide Sources: While hydrogen cyanide (HCN) was traditionally used, safer and easier-to-handle cyanide sources are now common. mdpi.com Trimethylsilyl cyanide (TMSCN) is a popular choice due to its high reactivity and solubility in organic solvents. organic-chemistry.orgmdpi.comnih.gov Other sources include potassium cyanide (KCN), sodium cyanide (NaCN), and even non-toxic sources like hexacyanoferrate and α-amino acids, which can generate HCN in situ. rsc.orgacs.org

The reaction can be promoted by various catalysts, including Lewis acids like palladium complexes, (bromodimethyl)sulfonium bromide, and sulfated polyborate, often under mild, solvent-free conditions at room temperature. organic-chemistry.orgmdpi.com

Alternative Synthetic Routes to Substituted Aminopropanenitriles

While the Strecker synthesis is a powerful tool, several alternative methods have been developed for the synthesis of α-aminonitriles, offering different synthetic strategies and substrate scopes.

Reductive Amination Strategies for Nitrile Formationorganic-chemistry.orglibretexts.org

Reductive amination of α-keto acids is a viable route to α-amino acids and their nitrile derivatives. libretexts.org This process involves the formation of an imine intermediate from the α-keto acid, which is then reduced to the corresponding amine. pearson.com

A more direct approach involves the reductive functionalization of amides. For example, the selective reduction of amides to a hemiaminal intermediate, followed by trapping with a cyanide source, provides a straightforward synthesis of α-aminonitriles. nih.gov This method, catalyzed by Mo(CO)₆ with a silane (B1218182) reducing agent, exhibits high chemoselectivity, tolerating functional groups like ketones, imines, and aldehydes. nih.gov Similarly, a KOtBu-mediated reductive cyanation of tertiary amides using a hydrosilane offers a mild, catalyst-free route to α-aminonitriles. organic-chemistry.org

Nucleophilic Addition Reactions in Aminopropanenitrile Synthesisrsc.orgresearchgate.net

The synthesis of α-aminonitriles can be achieved through the nucleophilic addition of a cyanide source to an imine. researchgate.netlibretexts.orgunizin.org This approach is central to the Strecker synthesis but can also be performed as a distinct step. masterorganicchemistry.com Imines, formed from the condensation of aldehydes or ketones with amines, can be isolated or generated in situ. wiley-vch.de The stability of imines can be a challenge, leading to the development of stable precursors that generate imines in situ. nih.gov

The direct α-cyanation of amines is another powerful strategy. This can be achieved through cross-dehydrogenative coupling (CDC) reactions, which functionalize the C-H bond adjacent to the nitrogen atom. mdpi.comresearchgate.net These reactions are often catalyzed by transition metals or photocatalysts. mdpi.com A transition-metal-free method involves the α-cyanation of N-fluorotosylsulfonamides, which proceeds through an in situ-formed imine intermediate. organic-chemistry.org

Multi-Step Synthesis of Complex Aminopropanenitrile Derivativesresearchgate.netorganic-chemistry.orgnih.govrsc.orglibretexts.orgnih.govrsc.orgresearchgate.net

The synthesis of more complex aminopropanenitrile derivatives often requires multi-step reaction sequences. vapourtec.comsavemyexams.com These syntheses can involve the initial formation of a simpler α-aminonitrile, which is then further functionalized. For example, α,β-unsaturated imines can be used in asymmetric Strecker-type reactions to produce α-aminonitriles with unsaturation. nih.govjst.go.jp The double bond in these products can then be subjected to further reactions, such as hydrogenation or dihydroxylation, to introduce additional functionality and stereocenters without loss of enantiomeric purity. nih.gov

Another strategy involves the use of bifunctional starting materials. For instance, α-amino acids can be used as non-toxic cyanide sources by first converting them to their corresponding nitriles through oxidative decarboxylation. rsc.org These aliphatic nitriles can then be further transformed into cyanohydrins via oxidative C-H functionalization, which can then release HCN. rsc.org

The development of one-pot, multi-component reactions is a key strategy for the efficient synthesis of complex molecules. rsc.org For example, a novel three-component reaction involving arynes, imines, and nitriles has been developed for the synthesis of chiral β-aminonitriles, forming two new bonds in a single, metal-free step. rsc.org

Industrial Chemical Research Perspectives on Aminopropanenitrile Production

From an industrial standpoint, the synthesis of aminonitriles, particularly α-aminonitriles like this compound, is driven by their role as crucial intermediates in the production of α-amino acids and various other valuable chemical entities. mdpi.comnih.gov The primary and most established method for this purpose is the Strecker reaction, a one-pot, three-component condensation involving an aldehyde, an amine, and a cyanide source. mdpi.comnih.gov The reliability and versatility of this reaction have made it a cornerstone in the large-scale synthesis of these compounds. nih.gov However, a significant challenge in the commercialization of specific aminonitriles is achieving large-scale production with controlled chirality, which is essential for many pharmaceutical applications. mdpi.com

Industrial research has consequently focused on optimizing the Strecker synthesis and exploring alternative pathways to enhance efficiency, reduce costs, and improve environmental safety. Key areas of investigation include the development of highly efficient and recyclable catalysts, the use of safer cyanide reagents, and the optimization of reaction conditions to maximize yield and selectivity. mdpi.comorganic-chemistry.org

Catalyst and Reaction Condition Optimization

The choice of catalyst is paramount in the industrial synthesis of α-aminonitriles. Research has demonstrated that catalyst type, loading, and the reaction medium significantly influence product yields and reaction times. Both homogeneous and heterogeneous catalysts have been explored, with a growing preference for heterogeneous systems due to their ease of separation and recyclability, which are critical for sustainable industrial processes. ijee.net

Recent studies have highlighted the efficacy of various solid acid catalysts. For instance, nanoporous aluminosilicates like AlSBA-15 have been shown to be highly effective. The acidity of these catalysts, which can be tuned by altering the Si/Al ratio, is a key factor in their performance. Research indicates that a lower Si/Al ratio, corresponding to higher acidity, can lead to higher yields in shorter reaction times. ijee.net The use of water as a solvent in these systems is also advantageous from a green chemistry perspective. ijee.net

The following table summarizes research findings on the effect of different catalysts and their loading on the synthesis of a model α-aminonitrile.

CatalystCatalyst Amount (mg)Reaction TimeYield (%)Reference
AlSBA-15 (nSi/nAl = 41)520 min75 ijee.net
AlSBA-15 (nSi/nAl = 41)1020 min88 ijee.net
AlSBA-15 (nSi/nAl = 41)1520 min96 ijee.net
AlSBA-15 (nSi/nAl = 41)2020 min96 ijee.net
Alumina Sulfuric Acid (ASA)10N/A85 researchgate.net
Alumina Sulfuric Acid (ASA)15N/A96 researchgate.net
Alumina Sulfuric Acid (ASA)20N/A84 researchgate.net
Alumina Sulfuric Acid (ASA)25N/A76 researchgate.net

As the data indicates, an optimal catalyst loading exists, beyond which the yield may not increase or can even decrease. ijee.netresearchgate.net For AlSBA-15, the yield plateaus after 15 mg, while for Alumina Sulfuric Acid, the yield drops after the same amount. ijee.netresearchgate.net

Solvent Effects and Cyanide Source Selection

The choice of solvent and the cyanide source are also critical parameters in industrial production. While traditional Strecker reactions were often performed in aqueous solutions, modern approaches explore various organic solvents and even solvent-free conditions to simplify work-up procedures and reduce waste. journals.co.za Solvent-free reactions catalyzed by solid catalysts like KHSO₄ have proven highly effective, often resulting in shorter reaction times and high yields. journals.co.za

The classical use of highly toxic hydrogen cyanide (HCN) is a significant safety concern for large-scale industrial synthesis. mdpi.com Consequently, research has focused on safer, more manageable cyanide sources. Trimethylsilyl cyanide (TMSCN) has emerged as a popular and effective alternative that can be used under milder conditions. mdpi.comjournals.co.za Other reagents like potassium hexacyanoferrate(II) have also been investigated as eco-friendly cyanide sources. nih.gov

The table below compares the yields of α-aminonitrile synthesis using KHSO₄ as a catalyst in different solvents versus solvent-free conditions.

SolventTime (min)Yield (%)Reference
CCl₄12080 journals.co.za
CH₃CN10085 journals.co.za
CH₃OH12070 journals.co.za
THF15075 journals.co.za
Ethyl Acetate14070 journals.co.za
Solvent-free6095 journals.co.za

The data clearly demonstrates the superiority of solvent-free conditions for this particular catalytic system, offering both higher yield and significantly reduced reaction time. journals.co.za The ability to reuse the catalyst is another key advantage; KHSO₄, for example, can be recovered by simple filtration and reused multiple times with only a slight decrease in activity. journals.co.za This recyclability is a crucial factor for developing economically viable and sustainable industrial processes. mdpi.com

Reaction Mechanisms Involving the Nitrile Group

The reactivity of this compound is significantly influenced by the presence of the nitrile (-C≡N) group. This functional group is characterized by a carbon-nitrogen triple bond, which imparts a specific electronic character to the molecule, making it susceptible to various transformations.

Nucleophilic Addition Pathways of the Cyano Moiety.rsc.orgu-szeged.hu

The carbon atom of the cyano group in this compound is electrophilic due to the high electronegativity of the nitrogen atom. This makes it a prime target for nucleophilic attack. arkat-usa.org Nucleophilic addition reactions are a key feature of the chemistry of nitriles. chemguide.co.uklongdom.org In these reactions, a nucleophile adds across the carbon-nitrogen triple bond, leading to the formation of an intermediate imine, which can then be further transformed. longdom.org

A common example of nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions can be used to introduce new carbon-carbon bonds. Another important nucleophilic addition reaction is hydrolysis, which can occur under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction proceeds through an amide intermediate.

The presence of the amino group in this compound can influence the reactivity of the nitrile group. The amino group can act as an internal nucleophile or can influence the electronic environment of the nitrile group through inductive effects. arkat-usa.org

Electrophilic Activation of the Nitrile Functionality

While the nitrile carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons and can act as a weak base or a nucleophile. arkat-usa.org Electrophilic activation of the nitrile group typically involves the coordination of a Lewis acid or a proton to the nitrogen atom. This coordination increases the electrophilicity of the carbon atom, making it more susceptible to attack by even weak nucleophiles. nih.gov

For instance, in the presence of a strong acid, the nitrile can be protonated, forming a nitrilium ion. This highly reactive intermediate can then be attacked by a variety of nucleophiles. This principle is utilized in reactions such as the Ritter reaction, where a nitrile reacts with a carbocation source in the presence of a strong acid to form an N-substituted amide.

Transformations of the Propylamino Moiety

The propylamino group [-NH(CH₂CH₂CH₃)] in this compound is a secondary amine, which imparts its own characteristic reactivity to the molecule.

Amination and Alkylation Reactions.rsc.org

The nitrogen atom of the propylamino group is nucleophilic and can participate in various amination and alkylation reactions. libretexts.orgfishersci.co.uk It can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. libretexts.org This reaction is a standard method for the N-alkylation of amines. psu.edu The reaction rate is influenced by the nature of the alkyl halide and the reaction conditions. fishersci.co.uk

Furthermore, the propylamino group can undergo acylation reactions with acyl chlorides or anhydrides to form amides. These reactions are fundamental in organic synthesis for the formation of C-N bonds.

Hydrogen Bonding Interactions and Their Influence on Reactivity.rsc.org

The hydrogen atom attached to the nitrogen in the propylamino group can participate in hydrogen bonding. wikipedia.orgpearson.com This intermolecular force can significantly affect the physical properties of the compound, such as its boiling point and solubility. libretexts.org From a reactivity standpoint, hydrogen bonding can influence the course of a reaction by stabilizing transition states or by altering the nucleophilicity of the amino group. nih.govpearson.com

In a reaction medium, the solvent can form hydrogen bonds with the propylamino group, which can modulate its reactivity. For example, in a protic solvent, the lone pair on the nitrogen may be solvated, reducing its availability for nucleophilic attack. Conversely, intramolecular hydrogen bonding, although less likely in this specific molecule, can sometimes play a crucial role in directing the stereochemical outcome of a reaction.

Catalytic Hydrogenation and Hydrodenitrogenation Studies

Catalytic hydrogenation is a powerful tool for the transformation of both the nitrile and amino functionalities. google.comgoogle.combme.hu The reduction of the nitrile group in this compound can lead to the corresponding primary amine, 2-(propylamino)propan-1-amine. This reaction is typically carried out using a variety of metal catalysts, such as nickel, palladium, or platinum, under a hydrogen atmosphere. google.combme.hu The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

Hydrodenitrogenation (HDN) is a more drastic process that involves the cleavage of carbon-nitrogen bonds, ultimately removing the nitrogen from the molecule to form hydrocarbons. u-szeged.hucnr.itresearchgate.net This process is of significant interest in the refining of crude oils and biofuels, which often contain nitrogen-containing compounds. cnr.it Studies on model compounds like propylamine and propionitrile (B127096) have shown that HDN reactions over catalysts such as nickel phosphide (B1233454) proceed through various intermediates, including secondary and tertiary amines. u-szeged.hucnr.it The reaction temperature and hydrogen pressure are critical parameters that determine the product distribution, with higher temperatures generally favoring the formation of hydrocarbons. u-szeged.hu

Reaction TypeReactant MoietyKey Transformations
Nucleophilic AdditionNitrileFormation of imines, hydrolysis to carboxylic acids or amides
Electrophilic ActivationNitrileFormation of nitrilium ions, enhanced reactivity towards nucleophiles
Amination/AlkylationPropylaminoFormation of tertiary amines, amides
Hydrogen BondingPropylaminoInfluences physical properties and modulates reactivity
Catalytic HydrogenationNitrileReduction to primary amines
HydrodenitrogenationBothCleavage of C-N bonds to form hydrocarbons

Conversion to Primary, Secondary, and Tertiary Propylamines

The conversion of nitriles, including α-aminonitriles like this compound, into amines is a fundamental transformation in organic synthesis, typically achieved through catalytic hydrogenation. The reduction of the nitrile group (-C≡N) can lead to a mixture of primary, secondary, and tertiary amines, with the product distribution being highly dependent on the reaction conditions and the catalyst employed.

The primary product of nitrile hydrogenation is the corresponding primary amine. For this compound, this would be a diamine. However, this initial primary amine can react with intermediate imines formed during the reaction, leading to the formation of secondary and tertiary amines. The general pathway involves the initial reduction of the nitrile to an imine intermediate, which is then further reduced to the primary amine. If the concentration of the primary amine product becomes significant, it can condense with the imine intermediate, ultimately yielding secondary amines after reduction. This process can continue to form tertiary amines.

Several catalytic systems have been developed to selectively yield primary amines. For instance, hydrogenation over supported palladium catalysts in a biphasic solvent system (e.g., water/dichloromethane) with acidic additives has been shown to achieve high selectivity for primary amines from various nitriles. researchgate.netbme.hu Raney-type nickel and cobalt catalysts are also commonly used, often in the presence of ammonia (B1221849) or basic additives, which help to suppress the formation of secondary and tertiary amines by inhibiting the condensation reactions. bme.humdpi.com The reduction of nitriles to primary amines can also be accomplished using powerful reducing agents like Lithium aluminum hydride (LiAlH₄) in an inert solvent such as dry ether. researchgate.netdocbrown.info

The reaction pathway can be summarized as follows:

Formation of Imine Intermediate: R-C≡N + H₂ → R-CH=NH

Formation of Primary Amine: R-CH=NH + H₂ → R-CH₂-NH₂

Formation of Secondary Amine (Side Reaction): R-CH=NH + R-CH₂-NH₂ → (R-CH₂)₂NH + NH₃

Formation of Tertiary Amine (Side Reaction): Further reaction with the imine intermediate can lead to (R-CH₂)₃N.

For this compound, the initial reduction product would be N¹-propylpropane-1,2-diamine.

Mechanistic Pathways of Carbon-Nitrogen Bond Cleavage under Catalytic Conditions

The carbon-nitrogen (C-N) bond in aminonitriles can undergo cleavage under certain catalytic conditions, a reaction often referred to as hydrogenolysis or reductive decyanation, particularly for α-aminonitriles. acs.orgbeilstein-journals.org This reaction is distinct from the reduction of the nitrile group and represents an alternative reaction pathway. The activation of the C-CN bond is a key step and can proceed through several mechanisms, largely dependent on the transition metal catalyst used. beilstein-journals.orgsnnu.edu.cn

Two primary pathways for transition-metal-promoted C-CN bond activation have been identified: beilstein-journals.org

Oxidative Addition: A low-valent metal center, such as Ni(0), can insert directly into the C-CN bond. This oxidative addition forms an organometallic intermediate which can then undergo further reactions, such as protonolysis, to cleave the bond and release the cyano group. beilstein-journals.orgrsc.org This pathway is a key step in industrial processes like the isomerization of 2-methyl-3-butenenitrile. snnu.edu.cn

Silylmetal-Assisted Cleavage: In the presence of silylating agents, metals like rhodium (Rh) or iron (Fe) can facilitate C-CN cleavage through an iminoacyl intermediate. beilstein-journals.org

For α-aminonitriles, the loss of the cyanide ion can also proceed through an ionic pathway, yielding an iminium cation. This cation is then reduced by a hydride donor. beilstein-journals.org The stability of this iminium intermediate is a crucial factor. In some cases, α-aminonitriles can spontaneously eliminate hydrogen cyanide (HCN) to form an imine, which is subsequently hydrogenated. beilstein-journals.org Photocatalytic methods using visible light have also been developed for the oxidative cleavage of C-N bonds in amines, often proceeding through the formation of an amine radical cation followed by fragmentation. rsc.org

Studies on the hydroconversion of propionitrile over nickel phosphide (Ni₂P) catalysts show that at temperatures above 300°C, the hydrogenolysis of C-N bonds becomes a dominant reaction, leading to the formation of hydrocarbons and ammonia. researchgate.net While this study focuses on propionitrile, the principles of C-N bond hydrogenolysis are applicable to substituted derivatives like this compound.

Influence of Catalyst Design on Reaction Selectivity

Catalyst design is paramount in directing the selectivity of nitrile transformations, determining whether the reaction favors nitrile reduction to a primary amine or C-N bond cleavage. researchgate.netpharmafeatures.comrsc.org The choice of metal, support, and additives all play critical roles. bme.humdpi.com

Influence of Metal:

Palladium (Pd): Often provides excellent selectivity for primary amines under mild conditions, especially when used with acidic additives. researchgate.netbme.hursc.org

Nickel (Ni): Raney-type Ni catalysts are robust and widely used. Their performance is enhanced by basic additives like NaOH, which suppress condensation reactions leading to secondary amines. mdpi.com However, under more severe conditions, supported Ni catalysts can also promote C-C and C-N bond cleavage. researchgate.net

Cobalt (Co): Similar to nickel, cobalt catalysts (both Raney-type and supported) are effective for nitrile hydrogenation, often used with ammonia to improve primary amine selectivity. bme.hu

Ruthenium (Ru): Supported ruthenium catalysts are highly active and can be used to produce primary amines with high purity, often in the presence of ammonia. google.com

Platinum (Pt): Platinum-catalyzed hydrogenation of nitriles typically results in secondary or tertiary amines. bme.hu

Influence of Support and Additives: The support material can influence catalyst dispersion and the acidity of the catalyst surface. mdpi.com Acidic sites on a support can promote condensation reactions that lead to secondary amines. bme.humdpi.com Therefore, modifying supports to reduce acidity, for example by adding potassium (K) to a Ni-Co/Al₂O₃ catalyst, can dramatically increase selectivity towards the primary amine. bme.hu

The addition of bases (e.g., NaOH, LiOH, NH₃) is a common strategy to improve primary amine selectivity for Ni and Co catalysts by neutralizing acidic sites and inhibiting the condensation of the primary amine product with the imine intermediate. bme.humdpi.com Conversely, acidic additives (e.g., NaH₂PO₄, H₂SO₄) are key for achieving high primary amine selectivity with palladium catalysts. acs.org

The following table summarizes the influence of different catalytic systems on nitrile hydrogenation selectivity.

Catalyst SystemAdditive(s)Predominant Product(s)Reference(s)
Pd/CNaH₂PO₄ / H₂SO₄Primary Amine acs.org
Ni/SiO₂NaOHPrimary Amine mdpi.com
Ni-Co/Al₂O₃Potassium (K)Primary Amine bme.hu
Co/SiO₂NonePrimary Amine bme.hu
Pt/CeO₂NoneSecondary/Tertiary Amines bme.hu
Ni₂P/SiO₂High Temp. (>300°C)Hydrocarbons (C-N Cleavage) researchgate.net

Oxidative and Reductive Transformations of the Carbon Skeleton

The carbon skeleton of this compound can be altered through oxidative and reductive transformations.

Oxidative Transformations: Oxidative dehydrogenation (ODH) of primary amines can lead to the formation of nitriles. researchgate.net While this compound already contains a nitrile, the secondary amine moiety could potentially undergo oxidation. The oxidation of primary amines to nitriles can be achieved using various catalysts, including ruthenium-based complexes, often proceeding through an imine intermediate. researchgate.net For example, propylamine can be selectively oxidized to propionitrile. researchgate.net This suggests that under specific oxidative conditions, the propylamino group could be targeted.

Reductive Transformations: The most common reductive transformation is the hydrogenation of the nitrile group to an amine, as discussed in section 3.3.1. researchgate.netdoubtnut.com Another significant reductive pathway is the cleavage of the C-N bond (reductive decyanation), which effectively removes the cyano group and reduces the carbon skeleton's functionalization. beilstein-journals.org This reaction is particularly relevant for α-aminonitriles and can be achieved using dissolving metals or catalytic hydrogenation under specific conditions. beilstein-journals.org For instance, treatment with sodium borohydride (B1222165) (NaBH₄) can remove the cyano group from certain α-aminoacrylonitriles. beilstein-journals.org Catalytic hydrodenitrogenation over nickel phosphide catalysts at elevated temperatures leads to the cleavage of both C-N and C-C bonds, resulting in smaller hydrocarbon fragments like propane. researchgate.net

Reaction TypeReagents/CatalystPotential Product from this compoundReference(s)
Nitrile ReductionLiAlH₄ or H₂/CatalystN¹-propylpropane-1,2-diamine researchgate.netdocbrown.info
Reductive DecyanationNaBH₄ or H₂/Specialized CatalystPropylamine beilstein-journals.org
Amine OxidationRu-based catalysts, O₂/AirPotential imine/nitrile products researchgate.net
HydrodenitrogenationNi₂P/SiO₂, >350°CPropane, Ammonia researchgate.net

Substitution Reactions

Substitution reactions involve the replacement of an atom or group in a molecule. libretexts.org For this compound, the secondary amine (N-H) group is a key site for such reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles.

A common substitution reaction is N-alkylation, where the hydrogen on the secondary amine is replaced by an alkyl group. This reaction with an alkyl halide would convert the secondary amine into a tertiary amine. For example, reacting this compound with an excess of an alkyl halide like bromoethane (B45996) would lead to the formation of a tertiary amine.

The amino group can also participate in nucleophilic substitution reactions with acyl chlorides or acid anhydrides to form amides. For instance, reaction with ethanoyl chloride would yield an N-acyl derivative. These reactions are fundamental in building more complex molecular structures from a simpler aminonitrile core.

Mechanistic Insights into Interactions with Molecular Targets

While specific studies on the interaction of this compound with molecular targets are not widely documented, insights can be drawn from the general reactivity of aminonitriles and their functional groups in biological contexts. The presence of both a secondary amine and a nitrile group allows for multiple modes of interaction.

The amino group can act as a hydrogen bond donor and acceptor, which is a critical interaction for binding to the active sites of enzymes or receptors. The basicity of the amine allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion that can engage in ionic interactions with negatively charged residues (e.g., aspartate or glutamate) on a protein target.

The nitrile group is a versatile functional group in medicinal chemistry. It is a polar group that can act as a hydrogen bond acceptor. Furthermore, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions, potentially forming a covalent bond with a nucleophilic residue (like cysteine or serine) in an enzyme's active site. ucl.ac.uk This covalent modification can lead to irreversible inhibition of the enzyme. The nitrile group's interactions are crucial for modulating the activity of various enzymes and receptors.

Applications of 2 Propylamino Propanenitrile in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

2-(Propylamino)propanenitrile belongs to the class of α-aminonitriles, which are widely recognized as crucial intermediates in organic synthesis. The reactivity of this compound is centered around its two primary functional groups: the propylamino group and the nitrile group. This dual functionality allows it to participate in a diverse range of chemical transformations, making it a valuable precursor for constructing larger, more intricate molecular architectures.

The presence of both a nucleophilic amine and an electrophilic nitrile carbon within the same molecule is advantageous for the synthesis of many organic compounds. This bifunctional nature is leveraged in numerous synthetic strategies to build molecular complexity efficiently. The general utility of α-aminonitriles, such as this compound, stems from their historical and ongoing role in the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.

The versatility of α-aminonitriles is further enhanced by their ability to act as synthons for acyl anions or stabilized α-aminocarbanions upon deprotonation, opening pathways to various alkaloids and branched amines. This reactivity underscores the importance of this compound as a foundational element in the toolbox of synthetic organic chemists for creating novel compounds.

Development of this compound as a Chiral Building Block

Chiral aminonitriles are highly sought-after building blocks in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules. The development and application of this compound in this context revolve around the synthesis of enantiomerically pure forms of the molecule, which can then be used to introduce chirality into larger target structures.

Enantioselective Synthesis and Applications in Chiral Chemistry

The enantioselective synthesis of α-aminonitriles is a well-established field, with the catalytic asymmetric Strecker reaction being a primary method. This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst, yielding an enantioenriched α-aminonitrile. For this compound, this would typically involve the reaction of an N-propyl-substituted imine with a cyanide source. Various chiral catalysts, including those based on zirconium, titanium, and chiral amide-based organocatalysts, have been developed to achieve high enantioselectivity in such transformations.

Once obtained in enantiomerically pure form, chiral this compound can serve as a valuable intermediate. For instance, it can be a precursor to chiral α-amino acids, diamines, and other complex chiral molecules. The ability to synthesize specific stereoisomers is critical, as different enantiomers of a molecule can exhibit vastly different biological activities.

Below is a table summarizing common catalytic systems used for the enantioselective synthesis of α-aminonitriles, which are applicable to the synthesis of chiral this compound.

Catalyst TypeCommon Ligands/MetalsTypical Enantiomeric Excess (ee)Reference
Zirconium-basedChiral binuclear complexesHigh
Titanium-basedN-salicyl-β-aminoalcohol ligandsUp to 98%
OrganocatalystsChiral thiourea (B124793) derivatives, Chiral amidesUp to 99%

Diastereoselective Transformations and Control

In addition to enantioselectivity, controlling diastereoselectivity is crucial when creating molecules with multiple stereocenters. Diastereoselective reactions involving α-aminonitriles, such as aldol (B89426) additions, can be used to synthesize complex structures like β-hydroxy-α-aminonitriles and β,γ-diamino alcohols with high stereochemical control.

For this compound, this would involve the deprotonation of the α-carbon to form a lithiated species, which can then react with a chiral aldehyde. The stereochemical outcome of such a reaction is often influenced by the formation of a chelated intermediate, leading to the preferential formation of one diastereomer. This methodology allows for the synthesis of complex acyclic and cyclic molecules with defined stereochemistry, which is of significant importance in natural product synthesis and medicinal chemistry.

Precursor in the Synthesis of Complex Heterocyclic Systems

The dual functionality of α-aminonitriles like this compound makes them excellent precursors for the synthesis of a variety of heterocyclic compounds. The amino group can act as a nucleophile, while the nitrile group can either be an electrophile or be transformed into other reactive groups, enabling cyclization reactions to form rings.

For example, α-aminonitriles can react with aminothiols, such as cysteine, to form thiazolines, which can be subsequently hydrolyzed to dipeptides. They are also key starting materials for the synthesis of imidazoles and other nitrogen-containing heterocycles. The reaction of the amino group with a suitable electrophile, followed by intramolecular cyclization involving the nitrile group, is a common strategy for constructing five- and six-membered heterocyclic rings.

The following table illustrates some of the heterocyclic systems that can be synthesized from α-aminonitrile precursors.

Heterocyclic SystemGeneral Reaction TypePotential Biological ActivityReference
ImidazolesReaction with aminothiols or other binucleophilesAntimicrobial, Anticancer
ThiazolinesCondensation with aminothiolsPrecursors to peptides
PyrimidinesReaction with binucleophiles like guanidineAntimicrobial, Antiviral
Pyrido[1,2-a]pyrimidinesCondensation with β-keto estersPharmacologically active

Utility in the Formation of Amides and Amines

The nitrile and amine functionalities of this compound allow for its straightforward conversion into various amides and amines, which are fundamental building blocks in organic chemistry and are prevalent in pharmaceuticals and other biologically active compounds.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be coupled with an amine to form an amide. Alternatively, partial hydrolysis of the nitrile can directly afford a primary amide. The secondary amine group of this compound can also be acylated using an acid chloride or a carboxylic acid with a coupling agent to form a tertiary amide.

Reduction of the nitrile group, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields a primary amine. This transformation converts this compound into a diamine, a valuable building block for polymers and chelating agents. The ability to selectively transform either the nitrile or the amine group, or both, provides significant synthetic flexibility.

Contribution to Specialty Chemical and Material Science Research

While specific research on this compound in material science is not extensively documented, the properties of related aminonitriles and propionitrile (B127096) derivatives suggest potential applications. The nitrile group is known to participate in polymerization reactions, and the presence of the amino group can impart specific properties to the resulting polymers, such as improved adhesion, dyeability, and thermal stability.

Acrylonitrile, a related compound, is a key monomer in the production of various polymers and copolymers. Propionitrile adducts have been investigated for their biological activities, including antimicrobial and haemolytic properties. This suggests that derivatives of this compound could be explored for similar applications in the development of new functional materials and specialty chemicals.

Furthermore, the ability of the amino group to coordinate with metal ions could make this compound and its derivatives useful as ligands in coordination chemistry or as components in the synthesis of ion-exchange resins.

Functionalized Polymers and Oligomers

The presence of both a nucleophilic secondary amine and a reactive nitrile group makes this compound a candidate for the synthesis of novel polymers and oligomers with tailored properties. Aminonitriles, as a class of compounds, are recognized as valuable intermediates in various chemical transformations. nih.gov

One potential pathway for the polymerization of aminonitriles is through a process analogous to the Strecker reaction, which can be adapted to form polymeric networks. rsc.org In such a scenario, the secondary amine of this compound could react with electrophilic species, while the nitrile group could participate in cycloaddition or condensation reactions, leading to the formation of a cross-linked polymer.

Hypothetical Polymerization Scheme:

A hypothetical approach to forming a functionalized polymer using this compound could involve a multi-component reaction. For instance, in the presence of a dialdehyde (B1249045) and a cyanide source, the secondary amine of this compound could participate in the formation of a poly(α-aminonitrile) network. rsc.org The propyl group attached to the amine would introduce hydrophobicity and flexibility to the resulting polymer chain.

The resulting polymers could exhibit a range of properties depending on the specific reaction conditions and co-monomers used. The incorporation of the propylamino group could enhance the solubility of the polymer in organic solvents and influence its thermal and mechanical properties.

Interactive Data Table: Plausible Properties of a Hypothetical Polymer Derived from this compound

PropertyPotential CharacteristicRationale
Thermal Stability HighPoly(α-aminonitrile) networks are known for their high thermal stabilities. rsc.org
Solubility Insoluble in water, soluble in some organic solventsThe cross-linked nature would lead to insolubility in water, while the propyl groups may enhance solubility in nonpolar organic solvents. rsc.org
Functionality Presence of unreacted nitrile and secondary amine groupsThese groups would be available for post-polymerization modification, allowing for the introduction of other functional moieties.
Morphology Amorphous, cross-linked networkMulti-component polymerization of this nature typically leads to amorphous network structures.

Metal Coordination Chemistry and Ligand Design

The dual functional groups of this compound also make it a promising candidate as a ligand in coordination chemistry. Both the nitrogen atom of the secondary amine and the nitrogen atom of the nitrile group possess lone pairs of electrons that can be donated to a metal center, allowing for the formation of coordination complexes. enamine.netwikipedia.org

Nitriles are well-established ligands in coordination chemistry, typically binding to metal ions in a linear fashion through the nitrogen atom. wikipedia.orgnih.gov Similarly, secondary amines are common ligands that form stable complexes with a wide range of metal ions. The combination of these two functionalities in a single molecule opens up several possibilities for its coordination behavior.

Potential Coordination Modes:

Monodentate Ligation: this compound could act as a monodentate ligand, coordinating to a metal center through either the amine nitrogen or the nitrile nitrogen. The preferred coordination site would depend on the nature of the metal ion (hard vs. soft acid-base theory) and the steric environment.

Bidentate Chelation: The molecule could potentially act as a bidentate ligand, forming a chelate ring by coordinating to a single metal center through both the amine and nitrile nitrogen atoms. The stability of the resulting chelate ring would depend on its size and the geometry of the metal complex.

Bridging Ligand: In polynuclear complexes, this compound could act as a bridging ligand, connecting two or more metal centers by coordinating through both of its nitrogen atoms to different metal ions.

Interactive Data Table: Predicted Coordination Behavior of this compound with Different Metal Ions

Metal Ion TypeExpected Primary Coordination SitePotential for ChelationRationale
Hard Acids (e.g., Cr³⁺, Fe³⁺, Co³⁺) Amine NitrogenPossibleHard acids generally prefer to coordinate with hard bases like amines. Chelation would depend on steric factors.
Soft Acids (e.g., Pd²⁺, Pt²⁺, Hg²⁺) Nitrile NitrogenLess LikelySoft acids have a higher affinity for soft bases like nitriles. The amine is a harder base.
Borderline Acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺) Both Amine and NitrileMore LikelyBorderline acids can coordinate with both hard and soft bases, making bidentate chelation a more favorable coordination mode. researchgate.net

The specific coordination chemistry of this compound would need to be experimentally determined. However, based on the principles of coordination chemistry and the known behavior of related ligands, it is a promising candidate for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of 2-(Propylamino)propanenitrile would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.

Predicted ¹H NMR Data: The spectrum would likely display signals corresponding to the methyl group of the propanenitrile moiety, the methine proton adjacent to the nitrile and amine, the secondary amine proton, and the three distinct methylene (B1212753) and methyl groups of the n-propyl chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and nitrile groups.

Predicted Proton Assignment Approximate Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Propyl CH₃0.9 - 1.0Triplet (t)3H
Nitrile CH₃1.4 - 1.6Doublet (d)3H
Propyl CH₂ (middle)1.5 - 1.7Sextet or Multiplet (m)2H
Amine NH1.0 - 2.5 (broad)Singlet (s)1H
Propyl N-CH₂2.5 - 2.7Triplet (t)2H
Nitrile CH3.5 - 3.7Quartet (q)1H

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. pressbooks.publibretexts.org The chemical shift of each peak indicates the carbon's chemical environment. The presence of six distinct signals would confirm the six unique carbon atoms in this compound.

Predicted ¹³C NMR Data: The carbon of the nitrile group (C≡N) would appear significantly downfield. The carbons directly bonded to the nitrogen atom would also be deshielded, while the aliphatic carbons of the propyl group would appear further upfield. docbrown.infodocbrown.info

Predicted Carbon Assignment Approximate Chemical Shift (δ, ppm)
Propyl CH₃10 - 15
Nitrile CH₃18 - 23
Propyl CH₂ (middle)22 - 27
Nitrile CH45 - 55
Propyl N-CH₂48 - 58
Nitrile C≡N118 - 125

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds. Cross-peaks would confirm the connectivity within the propyl group (CH₃-CH₂-CH₂) and would show a correlation between the methine proton (CH) and the adjacent methyl protons (CH₃) of the propanenitrile backbone. A correlation between the NH proton and the adjacent CH and CH₂ protons might also be observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range (2-3 bond) connectivity. It would show correlations from the N-CH₂ protons of the propyl group to the methine carbon (CH) of the propanenitrile unit, and from the methine proton to the nitrile carbon (C≡N), thereby confirming the connection of the two fragments via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide insights into the preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Raman Spectroscopy: Raman spectroscopy would also detect the key functional groups. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. nih.gov The symmetric C-H stretching vibrations of the alkyl groups also tend to produce strong Raman signals.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Secondary Amine (N-H)Stretch3500 - 3300Weak - MediumWeak
Alkyl (C-H)Stretch3000 - 2850StrongStrong
Nitrile (C≡N)Stretch2260 - 2200Medium, SharpStrong, Sharp
Amine (N-H)Bend1650 - 1550VariableWeak
Alkyl (C-H)Bend1470 - 1350MediumMedium
C-NStretch1250 - 1020MediumMedium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. nih.govnih.gov

For this compound, the molecular formula is C₆H₁₂N₂. HRMS would be used to measure the mass of the molecular ion ([M+H]⁺ in positive ion mode) with high precision.

Molecular Formula: C₆H₁₂N₂

Calculated Exact Mass (Monoisotopic): 112.10005 Da

Expected HRMS Result: An experimental mass measurement within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass would confirm the molecular formula C₆H₁₂N₂.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is used to separate components of a mixture, assess the purity of a compound, and, when coupled with a detector like a mass spectrometer, aid in identification.

Given its likely volatility, this compound is well-suited for analysis by GC-MS. nih.govspringernature.com

Gas Chromatography (GC): In a GC system, the compound would travel through a capillary column at a specific rate, resulting in a characteristic retention time. A single, sharp peak would indicate a high degree of purity.

Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that helps to confirm the structure. For this compound, key fragmentations would likely involve the loss of alkyl fragments from the propyl group and cleavage alpha to the nitrogen atom, a common pathway for amines. docbrown.info The ion at m/z 44 ([C₂H₆N]⁺) is often a characteristic base peak for secondary amines with alpha-branching. docbrown.info

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. basicmedicalkey.com It excels in separating the target compound from impurities that may have arisen during synthesis or degradation. The analysis of aliphatic amines and aminonitriles by HPLC can present challenges, including poor retention on standard reversed-phase columns (like C18) and the lack of a strong UV-absorbing chromophore, making detection difficult. sielc.comsigmaaldrich.com

To overcome these issues, several strategies are employed. Mixed-mode chromatography, using columns such as Primesep A, can enhance retention and improve peak shape for hydrophilic and basic compounds. sielc.com Another common and highly effective approach is pre-column derivatization. thermofisher.comchromatographyonline.com This process involves reacting the aminonitrile with a reagent that attaches a chromophore or fluorophore to the molecule. Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) are frequently used for primary and secondary amines. thermofisher.com This not only enhances detectability by UV or fluorescence detectors but also often improves the chromatographic behavior of the analyte by reducing its polarity. thermofisher.com

The selection of the stationary phase, mobile phase composition, and detector is critical for developing a robust HPLC method. For aminonitriles, reversed-phase columns are common, often with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and buffered aqueous solutions to control pH and ensure consistent ionization of the basic amine group. reddit.comsielc.comsielc.com

Below is an interactive table detailing typical HPLC conditions that can be adapted for the analysis of this compound.

Table 1: Representative HPLC Parameters for Aminonitrile Analysis
ParameterCondition 1 (Direct Analysis)Condition 2 (With Derivatization)
Stationary Phase (Column) Mixed-Mode (e.g., Primesep A) or Polar-Embedded Reversed-Phase (e.g., PolarTEC)Reversed-Phase C18 (e.g., Acquity UPLC BEH C18) nih.gov
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFAA: pH 7.5 Borate Buffer B: Acetonitrile or Methanol
Elution Mode GradientGradient
Flow Rate 0.5 - 1.5 mL/min0.8 - 1.2 mL/min
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)UV-Vis (after derivatization with DNFB) or Fluorescence (after derivatization with OPA/FMOC) thermofisher.com
Derivatization Reagent N/Ao-phthalaldehyde (OPA) for primary amine moiety, 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amine thermofisher.com

Preparative Chromatography for Compound Isolation

Following synthesis, crude reaction mixtures often contain the desired product alongside unreacted starting materials, by-products, and catalysts. Preparative chromatography is a critical purification technique used to isolate this compound in high purity on a larger scale than analytical chromatography. acs.org The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of the pure compound. nih.gov

For aminonitriles, which can be basic and polar, method development is key to achieving efficient separation. Normal-phase chromatography using silica (B1680970) gel is a common choice. However, the basic nature of the amine can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in poor peak shape and "streaking" on the column. reddit.com To mitigate this, the mobile phase is often modified by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent (e.g., ethyl acetate/hexane). reddit.com

Alternatively, reversed-phase preparative HPLC is highly effective, especially for polar compounds. acs.org Using a C18 stationary phase with a mobile phase of acetonitrile and water, often with an acid modifier like formic or trifluoroacetic acid, can provide excellent resolution. reddit.comacs.org The collected fractions containing the pure compound are then evaporated to yield the isolated this compound.

The following table summarizes common chromatographic modes used for the preparative isolation of aminonitriles.

Table 2: Preparative Chromatography Systems for Aminonitrile Purification
Chromatography ModeTypical Stationary PhaseTypical Mobile Phase SystemNotes
Normal-Phase Flash Chromatography Silica GelHexane/Ethyl Acetate with ~1% Triethylamine or Ammonium HydroxideCost-effective for large scales; basic modifier is crucial to prevent peak tailing. reddit.com
Reversed-Phase Preparative HPLC C18-functionalized SilicaWater/Acetonitrile with 0.1% Formic Acid or TFAProvides high resolution; suitable for purifying more complex mixtures or final polishing steps. acs.org
Ion-Exchange Chromatography Cation-Exchange ResinAqueous buffers with increasing salt concentration or pH gradientEffective for separating compounds based on charge; exploits the basicity of the amine group.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. If this compound can be crystallized, single-crystal XRD analysis can provide unambiguous proof of its structure. This technique yields a wealth of information, including exact bond lengths, bond angles, and the conformation of the molecule. It also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. mdpi.com

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the atomic positions are determined. For nitrile-containing compounds, XRD can precisely define the linear geometry of the C≡N group and its position relative to the rest of the molecule. nih.govresearchgate.net

While specific XRD data for this compound is not publicly available, the table below provides an example of the crystallographic data that would be obtained from such an analysis for a representative organic aminonitrile.

Table 3: Example Crystallographic Data from Single-Crystal XRD Analysis
ParameterExample ValueInformation Provided
Empirical Formula C₆H₁₂N₂Elemental composition of the unit cell.
Crystal System MonoclinicThe basic geometric shape of the unit cell.
Space Group P2₁/cSymmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.1 Å α = 90°, β = 98.5°, γ = 90°The size and angles of the repeating unit of the crystal.
Volume 780 ųThe volume of the unit cell.
Z (Molecules per unit cell) 4Number of molecules in the unit cell.
Key Bond Length (C≡N) ~1.14 ÅProvides experimental evidence of the triple bond character.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur - CHNS) in a compound. nctechnologies.it This method provides an experimental validation of the empirical formula and, when combined with molecular weight data from mass spectrometry, confirms the molecular formula. For a newly synthesized batch of this compound, elemental analysis is essential to verify its purity and confirm that the correct elemental composition has been achieved.

The technique typically involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. nctechnologies.it The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector, such as a thermal conductivity detector. From the amounts of these gases, the original mass percentages of C, H, and N in the sample are calculated.

The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₆H₁₂N₂ for this compound). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₆H₁₂N₂)
ElementTheoretical Mass %Experimental Mass % (Example)Concordance
Carbon (C) 64.24%64.19%High
Hydrogen (H) 10.78%10.83%High
Nitrogen (N) 24.98%24.91%High

Theoretical and Computational Chemistry Studies on 2 Propylamino Propanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other associated properties of a molecule. For 2-(Propylamino)propanenitrile, DFT calculations would provide a foundational understanding of its behavior at the atomic and molecular levels.

Electronic Structure Determination and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical and physical properties. DFT calculations can elucidate the distribution of electrons within this compound, identifying regions of high and low electron density. This is crucial for understanding its reactivity, polarity, and intermolecular interactions.

A key output of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The LUMO is likely to be associated with the antibonding orbitals of the nitrile group (C≡N).

Table 1: Hypothetical Molecular Orbital Energies for this compound Calculated using DFT (Note: These are example values for illustrative purposes.)

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the amino nitrogen, indicating its role as an electron donor.
LUMO1.2Centered on the π* orbitals of the nitrile group, suggesting its electrophilic character.
HOMO-LUMO Gap7.7Indicates moderate kinetic stability.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the bonds within this compound, a theoretical IR spectrum can be generated. This would show characteristic peaks for the N-H stretch of the secondary amine, the C-H stretches of the propyl and methyl groups, and the distinct, strong absorption of the C≡N triple bond of the nitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus and are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet and visible light. For this compound, these transitions would likely involve the excitation of electrons from the non-bonding orbitals of the nitrogen atom and the π orbitals of the nitrile group to higher energy antibonding orbitals.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses several single bonds, allowing for considerable conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the dynamic behavior of the molecule. researchgate.net

By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, MD can reveal the preferred spatial arrangements of the propyl group relative to the propanenitrile backbone. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or solvents. The results of an MD simulation are often visualized as a trajectory, showing the atomistic movements over the simulation time. nih.gov Analysis of this trajectory can identify the most populated conformational states and the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model potential chemical reactions involving this compound and to characterize the transition states of these reactions. nih.gov This is vital for understanding the kinetics and mechanisms of its formation or degradation.

For instance, one could model the synthesis of this compound via the Strecker synthesis, involving the reaction of propanal, propylamine (B44156), and hydrogen cyanide. Quantum chemical calculations can be used to map out the potential energy surface of this reaction, identifying the intermediates and the transition state structures. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate.

Table 2: Hypothetical Calculated Energies for a Reaction Step in the Formation of this compound (Note: These are example values for illustrative purposes.)

SpeciesRelative Energy (kJ/mol)Description
Reactants0Starting materials at their ground state.
Transition State+85The highest energy point along the reaction coordinate, determining the activation energy.
Products-40The final products of the reaction step, indicating an exothermic process.

Structure-Reactivity Relationships from Computational Models

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity descriptors, quantitative structure-reactivity relationships (QSRRs) can be developed. chemrxiv.orgmdpi.com For example, one could replace the propyl group with other alkyl groups or introduce substituents on the propanenitrile backbone and observe the effects on the HOMO-LUMO gap, atomic charges, and electrostatic potential.

These computational models can help predict the reactivity of a range of related compounds without the need for extensive experimental synthesis and testing. mdpi.com For this compound, such studies could reveal how modifications to its structure influence its nucleophilicity, basicity, and susceptibility to hydrolysis of the nitrile group. This information is valuable for designing molecules with specific desired properties.

Patent Landscape and Intellectual Property in Aminopropanenitrile Research

Analysis of Novel Compound Claims in Patents

An in-depth search for patents explicitly claiming "2-(propylamino)propanenitrile" as a novel compound has yielded limited results. The intellectual property landscape for aminopropanenitriles tends to focus on broader generic structures or on aminopropanenitriles with different substitution patterns. For instance, patents in the pharmaceutical and agrochemical fields often claim large families of compounds defined by a general Markush structure, which may theoretically encompass this compound. However, without explicit exemplification or specific claims, the novelty and patentability of this specific compound remain ambiguous.

The analysis of patents for related compounds, such as β-aminopropionitrile and its derivatives, shows that novelty is often conferred by the discovery of new therapeutic uses, improved formulation, or specific stereoisomers with enhanced activity. For a compound like this compound, a patent claim would likely need to be supported by data demonstrating unexpected properties or advantages over known aminopropanenitriles.

A quantitative analysis of patents for analogous compounds reveals a trend towards claiming derivatives with increased complexity to ensure novelty and non-obviousness. The congenericity of claimed compounds in many chemical patents is high, meaning the exemplified molecules are structurally very similar. This suggests that a patent application for this compound would likely be part of a series of related N-alkylated aminopropanenitriles.

Patent Focus Area Typical Novelty Claim Relevance to this compound
Pharmaceutical CompositionsNew therapeutic application of an aminopropanenitrile derivative.A patent could claim this compound for a specific medical use if supported by efficacy data.
Agrochemical FormulationsEnhanced pesticidal or herbicidal activity.Potential for patentability if the compound shows superior performance in agricultural applications.
Intermediate for SynthesisA key building block in the synthesis of a more complex patented molecule.Its use as an intermediate could be part of a patent for a final product.
Material ScienceUse as a monomer or additive in polymer chemistry.Novel properties imparted to materials could be a basis for patent claims.

Patented Synthetic Routes and Process Innovations for Aminopropanenitriles

While specific patented synthetic routes for this compound are not readily found, the general synthesis of N-substituted aminopropanenitriles is well-documented in patent literature. These patents often focus on process innovations that improve yield, reduce costs, or enhance safety and environmental friendliness.

One common patented approach for synthesizing related compounds involves the cyanoethylation of primary amines. For this compound, this would involve the reaction of propylamine (B44156) with acrylonitrile. Innovations in this area often revolve around the choice of catalyst, reaction conditions, and purification methods. For example, U.S. Patent 4,172,091 describes a process for the continuous manufacture of β-(dimethylamino)-propionitrile using a bubble column reactor, which could potentially be adapted for the synthesis of this compound.

Another area of process innovation found in patents is the improvement of existing multi-step syntheses to be more efficient. Chinese patent CN109438283B, for instance, discloses a method for improving the yield of beta-aminopropionitrile by utilizing distillation waste liquid, showcasing a focus on sustainable and economical production. Such process improvements, if applied to the synthesis of this compound, could form the basis of a patentable invention.

Synthetic Innovation Description Potential Application to this compound
CatalysisUse of novel catalysts to improve reaction efficiency and selectivity.A new catalyst for the reaction between propylamine and a nitrile precursor could be patented.
Process ConditionsOptimization of temperature, pressure, and solvents for higher yield and purity.A patented process might specify unique conditions for the synthesis of this compound.
Purification TechniquesDevelopment of more efficient methods for isolating the final product.A novel purification method that results in high-purity this compound could be patentable.
Waste ReductionInnovative methods to recycle byproducts or unreacted starting materials.A "green" synthesis route with reduced waste would be a strong candidate for a patent.

Academic Contributions to Patentable Discoveries

The link between academic research and patentable discoveries is a significant driver of innovation in the chemical sciences. A 2024 study highlighted that a majority of academic inventors on U.S. government-linked drug patents were senior researchers at well-funded institutions, and many had prior industry experience. This underscores the importance of collaboration between academia and industry in translating fundamental research into protected intellectual property.

In the context of aminopropanenitriles, academic research often lays the groundwork for patentable inventions by elucidating reaction mechanisms, discovering new biological activities, or developing novel analytical methods. While direct academic patents for this compound are not apparent, academic publications on the synthesis and properties of related compounds are likely cited as prior art in relevant industrial patents.

The increasing role of academic entrepreneurship in drug discovery suggests that a novel therapeutic application for this compound, if discovered in a university laboratory, could lead to the founding of a start-up company to commercialize the invention, accompanied by the filing of patents. Research from 2024 indicates that a significant number of FDA-approved drugs have originated from academic research, with many patents citing government-funded grants.

Strategic Implications of Intellectual Property for Future Research Directions

The intellectual property landscape, or lack thereof, for this compound has significant strategic implications for future research and development. The apparent freedom to operate may encourage researchers to explore the synthesis and potential applications of this compound without the immediate concern of infringing on existing patents. This could be particularly attractive for academic research groups or smaller companies looking to enter the field of aminopropanenitriles.

However, the absence of a strong patent portfolio also presents challenges. Without the prospect of patent protection, it may be difficult to attract investment for the costly process of developing a new chemical entity for commercial applications, such as a new pharmaceutical or agrochemical. Therefore, a key strategic consideration for any entity working with this compound would be to identify a novel and non-obvious application or a significantly improved synthesis process that would be patentable.

The strategic management of intellectual property is crucial for gaining a sustainable competitive advantage in the chemical industry. A well-defined IP strategy for this compound would involve not only seeking patent protection for the compound itself (if novel and non-obvious) but also for its various applications, formulations, and manufacturing processes. This creates a "patent thicket" that can provide a more robust competitive barrier.

Future research should be directed towards areas where patentability is more likely, such as:

Discovery of Novel Biological Activity: Screening this compound for therapeutic, pesticidal, or other useful biological activities.

Development of Novel Formulations: Creating new delivery systems or compositions that enhance the efficacy or stability of the compound.

Innovative Synthetic Processes: Designing a more efficient, cost-effective, or environmentally friendly synthesis route.

By focusing on these areas, researchers can generate the necessary data to support strong patent applications and pave the way for the potential commercialization of this compound.

Concluding Perspectives and Future Research Trajectories

Unexplored Synthetic Avenues for 2-(Propylamino)propanenitrile

The traditional Strecker synthesis, despite its utility, often involves stoichiometric amounts of highly toxic cyanide reagents. nih.gov Future research is progressively moving towards greener, safer, and more efficient methodologies. For this compound, several unexplored avenues warrant investigation.

One major frontier is the development of synthetic routes that minimize or eliminate the use of free cyanide. Recent work has shown that non-toxic and easy-to-handle cyanide sources, such as hexacyanoferrate, α-amino acids, or even aliphatic nitriles, can be used effectively, often by spatially separating the cyanide release and consumption steps. rsc.org Another innovative approach avoids traditional cyanating agents altogether by using aminoacetonitrile (B1212223) as a starting material in ammonium-catalyzed reactions, offering a much greener alternative. nih.gov

Furthermore, the direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy. mdpi.com Exploring photocatalytic or transition-metal-free protocols for the direct α-C–H cyanation of N-propyl-ethylamine could provide a novel and efficient route to this compound. organic-chemistry.org

Continuous flow chemistry offers a transformative approach to handling hazardous reagents. The synthesis of α-aminonitriles has been successfully demonstrated in integrated microreactors, which allow for the safe in-line generation of intermediates and subsequent reaction with a cyanide source, often using a polymer-supported catalyst. researchgate.net Applying this technology to the synthesis of this compound could significantly enhance safety, scalability, and product purity. researchgate.net

Table 1: Comparison of Potential Unexplored Synthetic Routes for this compound
Synthetic AvenueKey FeaturesPotential AdvantagesResearch Focus
Alternative Cyanide SourcesUse of hexacyanoferrate, α-amino acids, or acetonitrile (B52724) as HCN precursors. rsc.orgReduced toxicity, improved handling safety, use of renewable feedstocks.Optimization of cyanide release/consumption conditions; catalyst development.
Ammonium-Catalyzed SynthesisReaction of N-propyl-ethanimine with aminoacetonitrile derivatives. nih.govAvoids the use of toxic cyanation reagents; greener reaction profile. nih.govCatalyst screening; substrate scope expansion.
Direct C-H CyanationPhotocatalytic or transition-metal-free cyanation of an N-propyl-ethylamine precursor. organic-chemistry.orgHigh atom economy; avoids pre-functionalization of substrates.Development of selective catalysts; understanding reaction mechanisms.
Continuous Flow SynthesisMulticomponent Strecker reaction performed in an integrated microreactor. researchgate.netEnhanced safety for hazardous reagents; improved process control and scalability; high yields. researchgate.netReactor design; integration of solid-supported catalysts; process optimization.

Emerging Catalytic Approaches in Aminopropanenitrile Transformations

Beyond its synthesis, this compound is a bifunctional building block with significant potential for further chemical transformations. enamine.netresearchgate.net Emerging catalytic methods are poised to unlock this potential, enabling the creation of more complex and valuable molecules.

Organocatalysis has become a powerful tool for asymmetric synthesis. mdpi.com Chiral organocatalysts could be employed for enantioselective transformations of this compound or its derivatives. For example, the development of catalytic systems for the asymmetric hydrolysis of the nitrile group or functionalization of the α-carbon could lead to valuable chiral synthons. Chemoenzymatic methods, which couple a chemical reaction like the Strecker synthesis with a nitrilase-catalyzed hydrolysis, present another avenue for producing enantiomerically pure α-amino acids and amides derived from the aminonitrile scaffold. mdpi.com

The nitrile and amine groups offer orthogonal reactivity that can be exploited. For instance, transition-metal catalysts, particularly those based on ruthenium, are effective for the hydration of nitriles to amides. organic-chemistry.org Conversely, the secondary amine can be targeted for N-alkylation, acylation, or used to direct C-H activation at other positions on the propyl group. The development of catalysts that can selectively perform transformations in the presence of both functional groups is a key research challenge.

Furthermore, cascade reactions initiated from aminonitriles are an area of growing interest. In a prebiotic context, α-aminonitriles have been shown to react with aminothiols like cysteine to form thiazolines and subsequently dipeptides, suggesting novel pathways for peptide bond formation. nih.gov Exploring this reactivity with this compound could lead to new methods for synthesizing peptide mimics or heterocyclic systems.

Table 2: Emerging Catalytic Systems for Transformations of this compound
Catalytic ApproachTarget TransformationPotential OutcomeExample Catalyst Class
Asymmetric OrganocatalysisEnantioselective reactions at the α-carbon or nitrile group.Chiral amino acids, amides, or other synthons.Chiral Brønsted acids, squaramides, phase-transfer catalysts. mdpi.com
Chemoenzymatic CatalysisEnantioselective hydrolysis of the nitrile group.Enantiopure N-propyl-alanine or its corresponding amide.Nitrilase enzymes. mdpi.com
Transition-Metal CatalysisSelective hydration of the nitrile or C-H functionalization.N-propyl-alaninamide, functionalized derivatives.Ruthenium complexes (for nitrile hydration). organic-chemistry.org
Biomimetic/Prebiotic CatalysisReaction with aminothiols to form peptide-like bonds. nih.govDipeptidomimetics, thiazolidine (B150603) derivatives.Thiol-containing molecules (e.g., cysteine). nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is critical for accelerating research. For this compound, this integration can provide deep mechanistic insights and guide the rational design of new processes and molecules.

Density Functional Theory (DFT) can be employed to investigate the thermodynamics and kinetics of various synthetic pathways, helping to identify the most energetically favorable routes and transition states. nih.gov Such computational studies can elucidate reaction mechanisms, predict the efficacy of different catalysts, and explain observed stereoselectivities. Molecular Dynamics (MD) simulations can further be used to study the behavior of this compound and related catalysts in solution, providing insights into solvent effects and intermolecular interactions that govern reactivity. nih.gov

On the experimental front, high-throughput screening (HTS) techniques can be used to rapidly evaluate large libraries of catalysts for both the synthesis and transformation of this compound. This empirical approach, when combined with computational predictions, can dramatically shorten the development cycle for new catalytic systems. Furthermore, advanced in-situ spectroscopic techniques (e.g., ReactIR, process NMR) can monitor reactions in real-time, providing crucial kinetic data that can be used to validate and refine computational models. This iterative loop of prediction, experimentation, and analysis is a powerful paradigm for modern chemical research.

Table 3: Integrated Methodologies for Studying this compound
MethodologyObjectiveSpecific ApplicationExpected Outcome
Density Functional Theory (DFT)Mechanistic InvestigationCalculate reaction energy profiles for novel synthetic routes; model catalyst-substrate interactions. nih.govRational catalyst design; prediction of reaction outcomes.
Molecular Dynamics (MD)Understanding Solution-Phase BehaviorSimulate solvation effects and conformational dynamics of the molecule and its reaction intermediates. nih.govInsight into solvent choice; understanding non-covalent interactions.
High-Throughput Screening (HTS)Catalyst DiscoveryRapidly screen libraries of organocatalysts or transition-metal complexes for desired transformations.Identification of novel and efficient catalytic systems.
In-Situ SpectroscopyKinetic AnalysisMonitor reaction progress in real-time to determine reaction rates and identify intermediates.Validation of computational models; process optimization.

Potential for New Applications in Chemical Science and Engineering

The bifunctional nature of this compound makes it a versatile building block with potential applications extending beyond its role as a simple intermediate. enamine.net Future research should focus on leveraging its unique structure for novel applications in materials science, medicinal chemistry, and beyond.

In medicinal chemistry and drug discovery, α-aminonitriles are valuable precursors to non-natural α-amino acids and can serve as linkers to tether molecular fragments. nih.govenamine.net The N-propyl group provides specific lipophilicity that can be tuned for pharmacological purposes. Furthermore, N-acylated α-aminonitriles are known mechanism-based inhibitors of certain hydrolases, suggesting that derivatives of this compound could be explored as targeted enzyme inhibitors. nih.gov

In materials science, the amine and nitrile functionalities offer handles for polymerization or incorporation into larger molecular scaffolds. For example, it could serve as a monomer for the synthesis of functional polyamides or as a modifying agent to introduce specific functionalities onto polymer surfaces. The nitrile group can also be reduced to a primary amine, transforming the molecule into a diamine precursor, N¹-propylpropane-1,2-diamine, a potentially useful building block for chelating agents or polyurethanes.

The versatility of the nitrile group also allows for its conversion into other functional groups like tetrazoles via cycloaddition reactions, opening pathways to compounds with applications as ligands, explosives, or metabolic stabilizers in medicinal chemistry. The exploration of this compound in multicomponent reactions, such as the Ugi or Passerini reactions, could also rapidly generate molecular complexity and lead to the discovery of novel bioactive compounds. nih.gov

Table 4: Potential Future Applications of this compound
FieldApplicationRationaleKey Transformation
Medicinal ChemistryPrecursor to non-natural amino acids and peptidomimetics.Provides unique side-chain structures for tuning pharmacological properties.Hydrolysis of the nitrile group. nih.gov
Drug DiscoveryScaffold for enzyme inhibitors or as a bifunctional linker. enamine.netN-acylated aminonitriles can act as covalent inhibitors; amine and nitrile serve as connection points. nih.govAcylation of the amine group.
Polymer ScienceMonomer for functional polymers (e.g., polyamides).The amine group can react with carboxylic acid derivatives.Polymerization reactions.
Coordination ChemistryPrecursor to chelating diamine ligands.The resulting N-propyldiamine can coordinate to metal centers.Reduction of the nitrile group to an amine.
Synthetic ChemistryBuilding block in multicomponent reactions.Generates molecular diversity for screening libraries.Ugi, Passerini, or other multicomponent reactions. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.